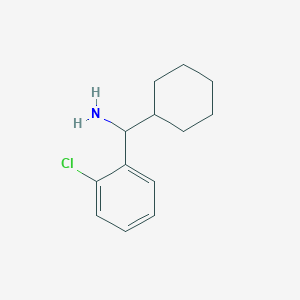

(2-Chlorophenyl)(cyclohexyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chlorophenyl)(cyclohexyl)methanamine is a chemical compound with the molecular formula C13H18ClN It is a derivative of methanamine, where the hydrogen atoms are substituted by a 2-chlorophenyl group and a cyclohexyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(cyclohexyl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2-Chlorophenyl)(cyclohexyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

GSK3 Inhibition

One of the prominent applications of (2-Chlorophenyl)(cyclohexyl)methanamine is its role as an inhibitor of glycogen synthase kinase-3 (GSK3). GSK3 is implicated in several neurological disorders, including Alzheimer’s disease and other forms of dementia. The compound has been shown to exhibit inhibitory effects on GSK3 activity, making it a candidate for therapeutic development aimed at treating conditions associated with neurodegeneration .

Case Study:

- Research Focus: Investigating the effects of GSK3 inhibition on neurodegenerative diseases.

- Findings: The compound demonstrated significant potential in reducing GSK3 activity in vitro, suggesting possible avenues for drug development targeting Alzheimer's and Parkinson's diseases.

Growth Promotion and Pest Control

Research has explored the use of this compound as a growth promoter or pesticide to enhance agricultural productivity. Field trials have indicated its effectiveness in increasing crop yields while providing protection against common agricultural pests.

Experimental Procedures:

- Field trials were conducted to assess the compound's effectiveness as a growth enhancer.

- Greenhouse studies evaluated its impact on pest resistance.

Results:

- The compound showed promising results in improving plant growth metrics and reducing pest populations, contributing to sustainable farming practices .

Mass Spectrometry Applications

The compound has found utility in mass spectrometry methodologies, particularly in clinical research settings. It is employed to verify proteins and metabolites of clinical interest, enhancing the sensitivity and throughput of analytical workflows.

Experimental Setup:

- Utilization of the Thermo Scientific™ Stellar™ mass spectrometer for high-throughput analysis.

- Integration with liquid chromatography techniques for compound separation.

Results:

- Achieved tenfold increases in quantitative sensitivity compared to traditional methods, facilitating more efficient proteomic and metabolomic studies .

Chemical Properties and Safety Considerations

The chemical structure of this compound includes functional groups that influence its biological activity. Understanding its safety profile is crucial for both laboratory handling and potential therapeutic applications.

Safety Hazards:

- Standard precautions should be taken when handling this compound due to its amine functionality, which may pose risks if inhaled or ingested.

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)(cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (2-Bromophenyl)(cyclohexyl)methanamine

- (2-Fluorophenyl)(cyclohexyl)methanamine

- (2-Iodophenyl)(cyclohexyl)methanamine

Uniqueness

(2-Chlorophenyl)(cyclohexyl)methanamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its halogenated analogs. The chlorine atom influences the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Actividad Biológica

(2-Chlorophenyl)(cyclohexyl)methanamine, a compound characterized by its unique chemical structure, has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a chlorophenyl group attached to a cyclohexylmethanamine moiety. This structural arrangement is significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.

- Potential Antitumoral Activity : In a study evaluating the antitumoral potential of similar compounds, those with cyclohexane and halogen substitutions showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) .

- Interactions with Receptors : The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological responses.

The mechanism by which this compound exerts its effects is primarily through:

- Binding to Receptors : The compound can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Modulation : By altering the activity of certain enzymes, it may affect metabolic processes within cells.

Table 1: Biological Activities of this compound

Table 2: Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, antitumoral | |

| (2-Chlorophenyl)(cyclopropyl)methanamine | Neuroactive properties | |

| (2-Chlorophenyl)(cyclopentyl)methanamine | Enzyme modulation |

Case Studies

-

Antitumoral Activity in Breast Cancer :

A study conducted on various compounds including derivatives of this compound demonstrated that those with specific structural features significantly inhibited cell growth in MCF-7 breast cancer cells. The findings suggest that further modifications could enhance their therapeutic efficacy . -

Antimicrobial Screening :

In a comprehensive screening of compounds for antimicrobial activity against Mycobacterium tuberculosis, several derivatives of chlorophenyl compounds were evaluated. The results indicated that modifications to the phenyl ring could alter the potency against bacterial strains, highlighting the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

(2-chlorophenyl)-cyclohexylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRNUXHNMGIFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.